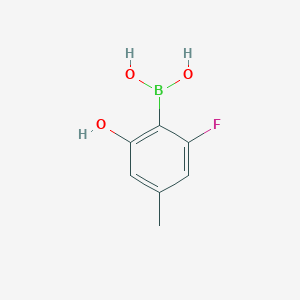

2-Fluoro-6-hydroxy-4-methylphenylboronic acid

Description

Properties

IUPAC Name |

(2-fluoro-6-hydroxy-4-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,10-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXMHIMQAMDQQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)C)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 6 Hydroxy 4 Methylphenylboronic Acid

Established Synthetic Pathways to 2-Fluoro-6-hydroxy-4-methylphenylboronic Acid

Established methods for synthesizing arylboronic acids provide a reliable foundation for producing 2-Fluoro-6-hydroxy-4-methylphenylboronic acid. These routes typically involve the conversion of pre-functionalized aromatic rings into the desired boronic acid.

Aryl Halide Precursors and Borylation Strategies (e.g., Miyaura Borylation)

The Miyaura borylation reaction is a cornerstone of arylboronic acid synthesis, utilizing a palladium-catalyzed cross-coupling between an aryl halide and a diboron (B99234) reagent. alfa-chemistry.comorganic-chemistry.org For the synthesis of 2-Fluoro-6-hydroxy-4-methylphenylboronic acid, a suitable starting material would be a di-halogenated precursor, such as 2-bromo-6-fluoro-4-methylphenol. The hydroxyl group often requires protection to prevent side reactions.

The general sequence involves:

Protection of the Hydroxyl Group: The phenolic hydroxyl group is typically protected, for instance, as a methoxymethyl (MOM) ether or a similar acid-labile group, to prevent interference with the catalytic cycle.

Palladium-Catalyzed Borylation: The protected aryl bromide is then subjected to Miyaura borylation conditions. This involves reacting it with a diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. alfa-chemistry.com

Deprotection and Hydrolysis: The resulting boronic ester is then deprotected and hydrolyzed under acidic conditions to yield the final 2-Fluoro-6-hydroxy-4-methylphenylboronic acid.

The choice of base is critical to prevent the premature Suzuki coupling of the product. alfa-chemistry.com Potassium acetate (B1210297) (KOAc) is frequently used as it is sufficiently mild to facilitate the borylation while minimizing side reactions. alfa-chemistry.com

| Parameter | Details |

| Precursor | 2-Bromo-6-fluoro-4-methylphenol (protected) |

| Borylating Agent | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | PdCl₂(dppf) or similar Pd(0)/Pd(II) complexes |

| Base | Potassium Acetate (KOAc) |

| Solvent | Dioxane, DMSO, or Toluene |

| Final Step | Acidic hydrolysis of the boronate ester |

Directed Metalation and Subsequent Borylation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. nih.gov In this approach, a directing metalation group (DMG) guides a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position, creating a stabilized carbanion that can be trapped by an electrophile. nih.gov

For 2-Fluoro-6-hydroxy-4-methylphenylboronic acid, the hydroxyl group is an excellent DMG. The synthesis would likely proceed from 3-fluoro-5-methylphenol:

Protection and Activation: The phenolic proton is first removed with a strong base. The resulting phenoxide can act as a directing group, although more complex and robust directing groups like O-carbamates are often employed for higher efficiency and solubility.

Ortho-Lithiation: The substrate is treated with an organolithium reagent, such as n-butyllithium or s-butyllithium, at low temperatures. The DMG directs the lithiation to one of the ortho positions. In the case of 3-fluoro-5-methylphenol, both ortho positions (C2 and C6) are equivalent.

Borylation: The resulting aryllithium intermediate is quenched with a boron electrophile, typically a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate.

Hydrolysis: The reaction is worked up with an aqueous acid to hydrolyze the borate ester to the desired boronic acid.

The fluorine atom at the other ortho position enhances the acidity of the C-H bond, facilitating the deprotonation step.

| Parameter | Details |

| Precursor | 3-Fluoro-5-methylphenol |

| Key Step | Ortho-lithiation directed by the hydroxyl group |

| Reagents | n-Butyllithium or s-Butyllithium, TMEDA (optional) |

| Borylating Agent | Trimethyl borate or Triisopropyl borate |

| Temperature | Typically -78 °C for the lithiation step |

| Final Step | Acidic workup to yield the boronic acid |

Other Organometallic Reagent-Based Syntheses (e.g., Lithium/Grignard)

Classic organometallic methods involving lithium or Grignard reagents remain a viable route. This approach typically starts with an aryl halide and involves a halogen-metal exchange followed by reaction with a borylating agent.

A plausible pathway could start from 1-bromo-3-fluoro-5-methylbenzene:

Halogen-Metal Exchange: The aryl bromide is treated with a strong organolithium reagent like n-butyllithium or t-butyllithium at low temperature to form the corresponding aryllithium species.

Borylation: The aryllithium is then reacted with a trialkyl borate.

Hydroxylation and Hydrolysis: The subsequent challenge is the introduction of the hydroxyl group. This could potentially be achieved through oxidation of the C-B bond or by starting with a precursor that already contains a protected hydroxyl group. A more direct Grignard approach might involve forming the Grignard reagent from a suitable bromo-precursor, which is then reacted with the borate ester. However, the presence of an acidic phenolic proton would necessitate a protection strategy.

Emerging and Sustainable Synthetic Routes to 2-Fluoro-6-hydroxy-4-methylphenylboronic Acid

Modern synthetic chemistry emphasizes sustainability and atom economy. Emerging routes for arylboronic acid synthesis, such as C-H borylation and green chemistry approaches, align with these principles.

Transition Metal-Catalyzed C-H Borylation Strategies

Direct C-H borylation is a highly atom-economical method that avoids the need for pre-functionalized aryl halides or organometallic intermediates. nih.gov This reaction typically employs iridium or rhodium catalysts to directly convert an aromatic C-H bond into a C-B bond. nih.gov

For the synthesis of 2-Fluoro-6-hydroxy-4-methylphenylboronic acid, the starting material would be 3-fluoro-5-methylphenol. The regioselectivity of the borylation is a key challenge and is influenced by both steric and electronic factors. The hydroxyl group is a known directing group for ortho-borylation in iridium-catalyzed systems, often proceeding through an intermediate where the phenol (B47542) is converted to a boryl ether (OBpin). nih.gov The fluorine substituent also exerts a directing effect. acs.org The interplay between these two directing groups would determine the final regiochemical outcome. Iridium-catalyzed systems with specific bipyridine ligands have shown high selectivity for borylation ortho to hydroxyl groups. nih.gov

| Parameter | Details |

| Precursor | 3-Fluoro-5-methylphenol |

| Key Step | Direct, iridium-catalyzed C-H activation and borylation |

| Catalyst | [Ir(OMe)(cod)]₂ with a bipyridine-based ligand |

| Borylating Agent | Bis(pinacolato)diboron (B₂pin₂) or Pinacolborane (HBpin) |

| Advantage | High atom economy, avoids aryl halide precursors |

| Challenge | Controlling regioselectivity between multiple C-H bonds |

Green Chemistry Approaches: Aqueous and Solvent-Free Conditions

Applying green chemistry principles to the synthesis of arylboronic acids aims to reduce environmental impact by minimizing waste and using less hazardous substances. Many palladium-catalyzed reactions, including the Miyaura borylation, have been adapted to run in aqueous or mixed aqueous-organic solvent systems. rsc.org The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability.

Furthermore, solvent-free, or mechanochemical, approaches are gaining traction. For instance, Miyaura borylation can be performed under solvent-free conditions, often with microwave assistance, which can lead to shorter reaction times and reduced energy consumption. These methods represent a more sustainable approach to the synthesis of 2-Fluoro-6-hydroxy-4-methylphenylboronic acid, particularly when adapted from the established aryl halide pathways.

Flow Chemistry and Continuous Processing in Synthesis

The synthesis of arylboronic acids, including structurally complex derivatives like 2-fluoro-6-hydroxy-4-methylphenylboronic acid, has increasingly benefited from the adoption of flow chemistry and continuous processing. researchgate.net These technologies offer significant advantages over traditional batch processing in terms of safety, scalability, and process control. researchgate.net Continuous flow setups are particularly well-suited for handling highly reactive intermediates, such as organolithium species, which are often employed in boronic acid synthesis. organic-chemistry.orgacs.org

A key application of flow chemistry in this context is the halogen-lithium exchange followed by quenching with a boron electrophile (e.g., triisopropyl borate). organic-chemistry.orgorganic-chemistry.org Simple continuous flow setups, often utilizing basic components like T-pieces and PFA tubing, enable the rapid and safe execution of these reactions on a multigram scale. organic-chemistry.org This approach allows for precise control over reaction temperature, which is critical for cryogenic reactions (e.g., -78 °C) often required to generate the aryllithium intermediate from the corresponding aryl bromide. acs.orggoogle.com The efficient mixing inherent in flow reactors minimizes the formation of byproducts and can prevent blockages, which are common issues in batch processes. researchgate.netorganic-chemistry.org

Researchers have demonstrated the ability to synthesize various boronic acids with reaction times of less than one second and throughputs as high as 60 g/h using these methods. organic-chemistry.orgacs.org This combination of "Flash Chemistry" with high throughput makes continuous processing a valuable methodology for both small-scale laboratory synthesis and larger-scale production for early development studies. organic-chemistry.org The scalability of these systems is a major advantage, potentially reducing the costs and time associated with process redevelopment. organic-chemistry.org

| Parameter | Advantage in Continuous Flow Synthesis | Relevance to 2-Fluoro-6-hydroxy-4-methylphenylboronic Acid |

|---|---|---|

| Reaction Time | Can be reduced to less than 1 second. organic-chemistry.org | Increases throughput and process efficiency. |

| Temperature Control | Precise management of exotherms, suitable for cryogenic conditions. organic-chemistry.orgacs.org | Crucial for controlling the stability of reactive intermediates. |

| Mixing | Highly efficient and rapid, leading to improved yield and purity. organic-chemistry.org | Minimizes side reactions and impurity formation. |

| Safety | Small reactor volumes and better heat dissipation reduce risks associated with hazardous reagents like n-butyllithium. researchgate.net | Enables safer handling of energetic reactions. |

| Scalability | Streamlined scale-up from lab to production scale. organic-chemistry.org | Facilitates efficient manufacturing of the target compound. |

Optimization of Reaction Parameters for 2-Fluoro-6-hydroxy-4-methylphenylboronic Acid Preparation

Catalyst Systems and Ligand Design for Enhanced Selectivity and Yield

The preparation of highly substituted arylboronic acids like 2-fluoro-6-hydroxy-4-methylphenylboronic acid often relies on transition metal-catalyzed reactions, such as the Miyaura borylation or C-H activation/borylation. wikipedia.orgorganic-chemistry.org The choice of catalyst and, critically, the ancillary ligand, is paramount for achieving high selectivity and yield.

Palladium-catalyzed Miyaura borylation is a common method for synthesizing arylboronic esters from aryl halides. organic-chemistry.orgalfa-chemistry.com The catalyst system typically involves a palladium precursor (e.g., Pd(dba)₂, PdCl₂(dppf)) and a phosphine (B1218219) ligand. nih.gov Ligands such as SPhos and PtBu₃ have been shown to be effective. organic-chemistry.orgnih.gov The design of the ligand is crucial; for instance, bulky and electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps in the catalytic cycle, leading to higher efficiency. researchgate.net

Iridium-catalyzed C-H borylation offers an alternative, atom-economical route that avoids the need for pre-functionalized aryl halides. wikipedia.org The regioselectivity of this reaction is typically governed by steric factors, with borylation occurring at the least hindered C-H bond. wikipedia.org However, for a substrate with multiple substituents like 2-fluoro-6-hydroxy-4-methylphenyl, directing the borylation to a specific position requires sophisticated ligand design. Ligands based on bipyridine (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbpy) are commonly used. wikipedia.orgnih.gov Recent research has focused on developing ligands that can override inherent steric or electronic biases. For example, hydrazone-based dipyridyl ligands have demonstrated enhanced activity and selectivity for the borylation of fluorinated arenes compared to standard dtbpy systems. nih.gov Similarly, strategies involving bulky countercations or specifically designed ligand frameworks have been employed to achieve para-selective borylation, highlighting the power of ligand design in controlling reaction outcomes. researchgate.netnih.gov

| Catalyst System | Typical Ligand | Key Features | Potential Application for Target Compound |

|---|---|---|---|

| Palladium (e.g., Pd(dba)₂) | Phosphines (e.g., PCy₃, SPhos) | Effective for cross-coupling of aryl halides with diboron reagents. nih.gov | Synthesis from a corresponding aryl halide precursor. |

| Iridium (e.g., [Ir(OMe)(COD)]₂) | Bipyridines (e.g., dtbpy) | Catalyzes direct C-H borylation; selectivity is often sterically controlled. wikipedia.org | Direct borylation of the aromatic ring, though regioselectivity would be a challenge. |

| Iridium (e.g., [Ir(OMe)(COD)]₂) | Dipyridyl Hydrazone (dmadph) | Generates more active and selective catalysts for fluorinated arenes. nih.gov | Could offer improved selectivity due to the fluorine substituent on the target molecule. |

| Nickel (e.g., Ni(PPh₃)₂Cl₂) | Bipyridines (e.g., dtbbpy) | Used in carbonylative cyclization with arylboronic acids. acs.org | Highlights the utility of the boronic acid product in further synthetic transformations. |

Role of Bases and Additives in Reaction Efficiency

Bases and additives play a critical, multifaceted role in the synthesis of boronic acids. In palladium-catalyzed Miyaura borylation, the choice of base is crucial to the reaction's success. organic-chemistry.orgalfa-chemistry.com Weak bases like potassium acetate (KOAc) are frequently used. organic-chemistry.orgnih.gov The base is believed to facilitate the transmetalation step, possibly by forming a more reactive (acetato)palladium(II) complex. organic-chemistry.org Using a base that is too strong can promote a competing Suzuki-Miyaura cross-coupling reaction between the newly formed boronic ester and the starting aryl halide, thereby reducing the desired product's yield. organic-chemistry.orgalfa-chemistry.com Recent studies have shown that lipophilic bases, such as potassium 2-ethylhexanoate, can significantly improve reaction efficiency, allowing borylations to proceed at lower temperatures and with lower catalyst loadings. researchgate.net

In addition to the primary base, other additives can enhance reaction efficiency. For instance, in some systems, the addition of salts like LiCl to Grignard reagent formations can lead to cleaner reactions and higher yields of the subsequent boronic acid. organic-chemistry.org In other catalytic systems, additives may be used to protect the boronic acid product or to improve the catalyst's stability and activity. researchgate.net The strategic selection of the base and any additives is therefore a key aspect of optimizing the synthesis of 2-fluoro-6-hydroxy-4-methylphenylboronic acid.

Control of Temperature, Pressure, and Stoichiometry

Meticulous control over physical reaction parameters is essential for maximizing the yield and purity of 2-fluoro-6-hydroxy-4-methylphenylboronic acid.

Temperature: The optimal temperature is highly dependent on the specific synthetic route. Syntheses involving organolithium intermediates, generated via lithium-halogen exchange, typically require cryogenic temperatures (e.g., -78 °C) to prevent decomposition and side reactions. google.comgoogle.com In contrast, transition metal-catalyzed borylations are often conducted at elevated temperatures, commonly around 80-100 °C, to ensure a sufficient reaction rate. nih.govnih.gov However, as noted, optimization of the catalyst system can allow for reactions at significantly lower temperatures, even room temperature in some cases. nih.govresearchgate.net

Pressure: While many borylation reactions are conducted at atmospheric pressure, pressure can be a relevant parameter, particularly when gaseous reagents are involved or when trying to influence reaction equilibria in a sealed system. However, for the common synthetic routes to arylboronic acids, temperature and stoichiometry are generally more critical control parameters.

Stoichiometry: The molar ratio of reactants is a key factor to optimize. In Miyaura borylations, a slight excess of the diboron reagent (e.g., 1.1-1.5 equivalents of B₂pin₂) is often used to drive the reaction to completion. nih.gov The amount of base is also critical, with typical ranges being 1.5 to 3.0 equivalents. nih.govnih.gov Catalyst and ligand loading are usually kept low (e.g., 0.5-3 mol%) for economic and environmental reasons, and their ratio must be optimized to ensure the formation of the active catalytic species. researchgate.netchemrxiv.org For syntheses involving lithium-halogen exchange, the stoichiometry of the organolithium reagent (e.g., n-butyllithium) must be carefully controlled, as an excess can lead to undesired side reactions. google.com

Reactivity Profile and Mechanistic Investigations of 2 Fluoro 6 Hydroxy 4 Methylphenylboronic Acid

Cross-Coupling Reactions Involving 2-Fluoro-6-hydroxy-4-methylphenylboronic Acid

2-Fluoro-6-hydroxy-4-methylphenylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized in metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The substituents on the phenyl ring—an ortho-fluoro group, an ortho-hydroxy group, and a para-methyl group—impart a unique reactivity profile, influencing the efficiency and outcome of these transformations. The electron-withdrawing nature of the fluorine atom and the electron-donating, potentially coordinating, nature of the hydroxyl group create a complex electronic and steric environment that necessitates careful optimization of reaction conditions.

Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and 2-fluoro-6-hydroxy-4-methylphenylboronic acid serves as a valuable nucleophilic partner. libretexts.org This reaction typically involves a palladium catalyst, a base, and an electrophilic partner, such as an aryl or vinyl halide or triflate. libretexts.orgorganic-synthesis.com The general mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Scope and Limitations with Diverse Electrophiles

The success of the Suzuki-Miyaura coupling with 2-fluoro-6-hydroxy-4-methylphenylboronic acid is highly dependent on the nature of the electrophilic coupling partner. A wide range of electrophiles can be employed, though reactivity is influenced by the identity of the leaving group and the electronic and steric properties of the substrate.

The general reactivity trend for halide leaving groups is I > Br > Cl, with aryl chlorides being the most challenging to activate. libretexts.org Aryl triflates and nonaflates are also effective electrophiles, often showing high reactivity under mild conditions. acs.org Electron-deficient aryl halides tend to be more reactive coupling partners. libretexts.org However, the steric hindrance from the ortho-substituents on the boronic acid can pose limitations, particularly when coupled with sterically demanding electrophiles. For instance, coupling with ortho-substituted aryl halides may proceed with lower yields or require more forcing conditions.

Interactive Data Table: Illustrative Scope of Suzuki-Miyaura Coupling Partners This table represents the expected reactivity based on general principles for substituted arylboronic acids.

| Electrophile Type | Leaving Group (X) | Typical Reactivity | Notes |

|---|---|---|---|

| Aryl Halide | -I | High | Most reactive halide; reactions often proceed under mild conditions. |

| Aryl Halide | -Br | Good | Widely used; generally requires slightly more forcing conditions than iodides. |

| Aryl Halide | -Cl | Moderate | Requires specialized, highly active catalyst systems (e.g., with bulky, electron-rich ligands) and often higher temperatures. mdpi.com |

| Aryl Triflates | -OTf | High | Excellent leaving group; allows for mild reaction conditions. |

| Heteroaryl Halides | -Br, -Cl | Variable | Reactivity depends on the nature of the heterocycle and position of the halide. nih.gov |

| Vinyl Halides | -Br, -I | Good | Effective for the synthesis of substituted styrenes. |

Ligand and Catalyst Modifications for Orthogonal Reactivity

The choice of palladium catalyst and, crucially, the supporting ligand is paramount for achieving high efficiency in Suzuki-Miyaura couplings, especially with challenging substrates like 2-fluoro-6-hydroxy-4-methylphenylboronic acid. Ligands play a key role in stabilizing the palladium center, facilitating the elementary steps of the catalytic cycle, and preventing catalyst decomposition. mdpi.com

For sterically hindered and electronically deactivated substrates, bulky and electron-rich phosphine (B1218219) ligands are often employed. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have demonstrated remarkable efficacy in promoting difficult couplings, allowing reactions to proceed at lower catalyst loadings and milder temperatures. nih.gov These ligands promote the formation of monoligated palladium(0) species, which are highly active in the oxidative addition step, particularly with less reactive aryl chlorides. acs.org

Catalyst modifications can also be used to achieve orthogonal reactivity, where one functional group in a molecule is selectively coupled over another. For example, by carefully selecting the catalyst system (e.g., Pd₂(dba)₃/P(t-Bu)₃), it is possible to selectively couple an aryl chloride in the presence of an aryl triflate, a reactivity pattern that is the reverse of what is typically observed. acs.org This level of control is crucial in the synthesis of complex, polyfunctional molecules. Preformed palladium(II) precatalysts are also increasingly used to ensure reliable formation of the active catalytic species and improve reaction reproducibility. mdpi.com

Other Metal-Catalyzed Carbon-Carbon Bond Formations (e.g., Nickel, Rhodium)

While palladium is the most common catalyst for cross-coupling reactions with boronic acids, other transition metals, notably nickel and rhodium, offer alternative reactivity profiles.

Nickel-catalyzed couplings are particularly attractive due to the lower cost of nickel compared to palladium. Nickel catalysts have shown excellent efficacy in coupling arylboronic acids with a variety of electrophiles, including those that are challenging for palladium systems. nih.gov For example, nickel catalysis can be effective for the cross-coupling of aryl arenesulfonates and for activating C-F bonds. nih.govnih.gov Studies have shown that electron-poor, fluoro-containing arylboronic acids can be excellent coupling partners in nickel-catalyzed reactions, sometimes exhibiting faster transmetalation rates than electron-rich analogs. nih.gov Catalyst systems such as Ni(COD)₂ with tricyclohexylphosphine (B42057) (PCy₃) have been successfully used for these transformations. nih.gov

Rhodium-catalyzed reactions of arylboronic acids often involve 1,4-addition to α,β-unsaturated systems or addition to aldehydes and ketones. These reactions provide a powerful method for forming C-C bonds under conditions distinct from traditional Suzuki-Miyaura couplings. While specific examples involving 2-fluoro-6-hydroxy-4-methylphenylboronic acid are not extensively documented, the general reactivity of rhodium catalysts with arylboronic acids suggests its potential utility in such transformations.

Carbon-Heteroatom Bond Forming Reactions (e.g., Chan-Lam Coupling)

Beyond C-C bond formation, 2-fluoro-6-hydroxy-4-methylphenylboronic acid can be used to form carbon-heteroatom bonds. The most prominent example is the Chan-Lam coupling (also known as the Chan-Evans-Lam coupling), which typically uses a copper catalyst to form C-N, C-O, and C-S bonds. wikipedia.org

This reaction couples an arylboronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or phenol (B47542). wikipedia.org A key advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature and open to the air, making it a practical alternative to the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve a copper(III) intermediate that undergoes reductive elimination to form the desired C-heteroatom bond. wikipedia.org

The reaction scope is broad, tolerating a variety of nucleophiles including amines, anilines, amides, and phenols. organic-chemistry.orgalfa-chemistry.com For 2-fluoro-6-hydroxy-4-methylphenylboronic acid, the presence of the ortho-hydroxy group could potentially influence the reaction, either by coordinating to the copper center or by requiring protection prior to coupling with an external O- or N-nucleophile to prevent intramolecular side reactions.

Transformations of the Boronic Acid Moiety in 2-Fluoro-6-hydroxy-4-methylphenylboronic Acid

The boronic acid functional group, -B(OH)₂, is not only a handle for cross-coupling but can also be transformed into other functional groups, further highlighting its synthetic utility.

One of the most common transformations is protodeboronation , the replacement of the boronic acid group with a hydrogen atom. wikipedia.org While often an undesirable side reaction in cross-coupling, it can be harnessed for synthetic purposes, for example, to remove a directing group after it has served its purpose or to purify mixtures by selectively removing unwanted regioisomers of boronic acids. wikipedia.org The reaction is typically promoted by acid, base, or water, and its rate is highly dependent on pH and the electronic nature of the aryl substituent. wikipedia.orgnih.gov Fluorinated arylboronic acids are known to be particularly susceptible to this reaction. nih.govresearchgate.net

The boronic acid moiety can also be converted into a hydroxyl group (ipso-hydroxylation). This transformation is typically achieved through oxidation, using reagents such as hydrogen peroxide (H₂O₂), Oxone®, or N-oxides. This provides a route to phenols from arylboronic acids.

Furthermore, the carbon-boron bond can be converted into a carbon-halogen bond . Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) in the presence of a base can be used to install chlorine, bromine, and iodine, respectively, in place of the boronic acid group.

Interactive Data Table: Key Transformations of the Boronic Acid Moiety

| Transformation | Reagent(s) | Product Functional Group | Notes |

|---|---|---|---|

| Protodeboronation | H₂O, Acid, or Base | -H | A common side reaction in Suzuki couplings; can be synthetically useful. wikipedia.org |

| Oxidation | H₂O₂ / NaOH | -OH | Converts the boronic acid to the corresponding phenol. |

| Halogenation | NCS / Base | -Cl | Installs a chlorine atom. |

| Halogenation | NBS / Base | -Br | Installs a bromine atom. |

| Halogenation | NIS / Base | -I | Installs an iodine atom. |

Esterification and Transesterification Reactions

Boronic acids are known to undergo reversible esterification with diols to form boronate esters. This reactivity is fundamental to their application as protecting groups and in the construction of complex molecules. While specific studies on the esterification of 2-fluoro-6-hydroxy-4-methylphenylboronic acid are not extensively detailed in the literature, the general principles of boronic acid esterification can be applied to understand its expected behavior. The reaction is typically driven by the removal of water, often through azeotropic distillation or the use of dehydrating agents.

The presence of ortho-substituents on the phenyl ring can influence the rate and equilibrium of esterification. Steric hindrance from the ortho-fluoro and hydroxyl groups in 2-fluoro-6-hydroxy-4-methylphenylboronic acid might be expected to play a role in the kinetics of ester formation. However, the potential for intramolecular hydrogen bonding could also affect the reactivity of the boronic acid group.

Transesterification, the exchange of the diol component of a boronate ester, is another key reaction. This process is also an equilibrium-driven and can be influenced by the relative stability of the starting and ending boronate esters, as well as the reaction conditions. For 2-fluoro-6-hydroxy-4-methylphenylboronic acid, its boronate esters would be expected to undergo transesterification in the presence of other diols, with the equilibrium position being dependent on the thermodynamic stability of the respective esters.

Table 1: General Conditions for Boronic Acid Esterification

| Diol Reactant | Catalyst/Reagent | Solvent | Conditions | Product |

| Ethylene Glycol | (None) | Toluene | Azeotropic removal of water | Cyclic Boronate Ester |

| Pinacol (B44631) | (None) | Diethyl Ether | Room Temperature | Pinacol Boronate Ester |

| Catechol | (None) | Benzene | Reflux with Dean-Stark trap | Catechol Boronate Ester |

This table represents typical conditions for the esterification of arylboronic acids and is illustrative of the expected reactivity of 2-fluoro-6-hydroxy-4-methylphenylboronic acid.

Oxidation Reactions and Boroxine (B1236090) Formation

Arylboronic acids are susceptible to oxidation, a reaction that can be both a useful synthetic transformation and an undesired side reaction. The oxidation of arylboronic acids typically yields the corresponding phenol. For 2-fluoro-6-hydroxy-4-methylphenylboronic acid, oxidation would lead to the formation of 3-fluoro-5-methylbenzene-1,2-diol. Various oxidizing agents can be employed for this transformation, including hydrogen peroxide, peroxy acids, and Oxone®. The mechanism generally involves the formation of a boronate-oxidant adduct, followed by rearrangement and hydrolysis.

Boronic acids can also undergo dehydration to form cyclic trimers known as boroxines. wikipedia.orgresearchgate.net This is a reversible equilibrium process, and for arylboronic acids, the formation of boroxine is often an entropy-driven process that is favored at higher temperatures and in non-aqueous solvents. researchgate.net The electronic nature of the substituents on the aryl ring can influence the position of this equilibrium, with electron-donating groups generally favoring boroxine formation. clockss.org Given the presence of both an electron-withdrawing fluoro group and electron-donating hydroxyl and methyl groups on 2-fluoro-6-hydroxy-4-methylphenylboronic acid, the equilibrium between the boronic acid and its corresponding boroxine would be influenced by a balance of these electronic effects, as well as the potential for intramolecular hydrogen bonding to stabilize the monomeric form. The formation of boroxines from 2-hydroxyphenylboronic acid has been noted to form stable structures in water, a unique property among boroxines which are typically water-unstable. nih.gov

Reactivity Influenced by Ortho-Substituents (Fluoro and Hydroxyl Groups)

Intramolecular Hydrogen Bonding Effects on Reactivity

The presence of both a fluoro and a hydroxyl group in the ortho positions to the boronic acid moiety in 2-fluoro-6-hydroxy-4-methylphenylboronic acid creates a unique environment that can significantly influence its reactivity through intramolecular hydrogen bonding. It is well-documented that ortho-substituents on phenylboronic acids can engage in hydrogen bonding with the boronic acid's hydroxyl groups. researchgate.net In the case of this specific compound, there is the potential for a hydrogen bond between the phenolic hydroxyl group and one of the boronic acid's hydroxyl groups, as well as a possible interaction between the fluorine atom and a boronic acid hydroxyl hydrogen. nih.gov

Susceptibility to Protodeboronation in Specific Conditions

Protodeboronation is a common side reaction for arylboronic acids, wherein the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be promoted by acidic or basic conditions, as well as by certain metal catalysts. The susceptibility of an arylboronic acid to protodeboronation is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can increase the propensity for protodeboronation, particularly under basic conditions.

For 2-fluoro-6-hydroxy-4-methylphenylboronic acid, the presence of the electron-withdrawing fluorine atom would be expected to increase its susceptibility to protodeboronation compared to unsubstituted phenylboronic acid. However, the electronic effects of the hydroxyl and methyl groups, as well as the potential for intramolecular hydrogen bonding, would also play a role in modulating this reactivity. Specific conditions that might favor protodeboronation for this compound would likely involve elevated temperatures and the presence of either strong acids or bases. Careful control of reaction conditions is therefore crucial when using this compound in synthetic applications to minimize this undesired pathway.

Mechanistic Elucidation of Key Transformations for 2-Fluoro-6-hydroxy-4-methylphenylboronic Acid

Oxidative Addition and Transmetalation Pathways

2-Fluoro-6-hydroxy-4-methylphenylboronic acid is a potential coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The catalytic cycle of this reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The specific structure of the boronic acid can influence the kinetics and mechanism of these steps.

Oxidative Addition: This step involves the reaction of an organic halide with a low-valent palladium catalyst to form an organopalladium(II) species. The nature of the boronic acid does not directly participate in this step.

Transmetalation: This is the step where the organic group from the boron atom is transferred to the palladium center. For this to occur, the boronic acid is typically activated by a base to form a more nucleophilic boronate species. The general mechanism of the Suzuki-Miyaura transmetalation is well-established. organic-chemistry.org The rate and efficiency of transmetalation can be affected by the steric and electronic properties of the arylboronic acid. The ortho-substituents in 2-fluoro-6-hydroxy-4-methylphenylboronic acid could sterically hinder the approach of the boronate to the palladium complex. Conversely, the electronic effects of the substituents and any intramolecular hydrogen bonding could influence the nucleophilicity of the aryl group being transferred. Mechanistic studies on similar substituted arylboronic acids suggest that the exact pathway of transmetalation can be complex and dependent on the specific reaction conditions. nih.gov

Reductive Elimination: This final step involves the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst. The electronic and steric properties of the ligands on the palladium center, which now includes the aryl group from the boronic acid, can influence the rate of this step.

Table 2: Key Mechanistic Steps in Suzuki-Miyaura Coupling

| Step | Description | Role of Boronic Acid |

| Oxidative Addition | Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) complex (R-Pd-X). | Not directly involved. |

| Transmetalation | The organic group from the boronate (Ar-B(OH)3-) is transferred to the Pd(II) complex, replacing the halide. | The aryl group is transferred to the palladium center. |

| Reductive Elimination | The two organic groups on the palladium complex (R and Ar) couple, forming the product (R-Ar) and regenerating the Pd(0) catalyst. | The transferred aryl group becomes part of the final product. |

This table provides a general overview of the mechanistic steps in a Suzuki-Miyaura coupling, which would be the expected pathway for reactions involving 2-fluoro-6-hydroxy-4-methylphenylboronic acid.

Reductive Elimination Studies

Reductive elimination is the final step in the catalytic cycle of many cross-coupling reactions, such as the Suzuki-Miyaura coupling, leading to the formation of the desired carbon-carbon bond and regeneration of the active catalyst. nih.gov This process involves the coupling of two organic ligands attached to the metal center, typically palladium, with a concurrent reduction in the metal's oxidation state (e.g., from Pd(II) to Pd(0)). nih.gov

For a reaction involving 2-Fluoro-6-hydroxy-4-methylphenylboronic acid, the reductive elimination step would occur from a diarylpalladium(II) intermediate, where one aryl group is the 2-fluoro-6-hydroxy-4-methylphenyl moiety and the other is the coupling partner. The rate and efficiency of this step are influenced by several factors, including the electronic nature of the ligands, steric hindrance, and the coordination geometry of the palladium complex. mdpi.com

The presence of the ortho-fluoro substituent, being electron-withdrawing, can influence the electron density at the palladium center, potentially affecting the rate of reductive elimination. Studies on related fluorinated compounds have explored the mechanism of C-F reductive elimination from palladium(IV) complexes, although this is a different process from the C-C bond formation in a standard Suzuki-Miyaura reaction. nih.govnih.gov In the context of C-C coupling, the electronic effects of the substituents on the aryl rings are a key determinant.

Furthermore, the ortho-hydroxy group can play a significant role. It has the potential to coordinate to the palladium center, forming a chelate structure. This chelation could alter the geometry and electronic properties of the palladium intermediate, which in turn could impact the energetics of the reductive elimination step. Research on ortho-substituted phenylboronic acids has suggested that such metal-oxygen chelation in the transition state can influence selectivity. beilstein-journals.org

While specific kinetic data for the reductive elimination involving the 2-fluoro-6-hydroxy-4-methylphenyl group is not available, general findings from studies on related systems provide insight. For instance, the process is typically concerted, proceeding through a three-centered transition state with retention of stereochemistry. mdpi.com The stability of the resulting Pd(0) complex is also crucial for the catalytic cycle to proceed efficiently.

Transition State Analysis and Kinetic Investigations

For the Suzuki-Miyaura reaction, the rate-determining step can vary depending on the specific substrates, catalyst, and reaction conditions. nih.gov In many cases, either the transmetalation or the oxidative addition is found to be the slowest step. nih.gov

Hypothetical Energy Profile for a Suzuki-Miyaura Coupling Reaction

Computational studies on model Suzuki-Miyaura reactions, such as the coupling of bromobenzene (B47551) and phenylboronic acid, have provided estimates for the activation energies of the key steps. While these values are not specific to 2-Fluoro-6-hydroxy-4-methylphenylboronic acid, they offer a general energetic landscape for the reaction.

| Catalytic Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(0) + Aryl-Halide | [Pd(Aryl)(Halide)]‡ | Aryl-Pd(II)-Halide | ~2.6 |

| Transmetalation | Aryl-Pd(II)-Halide + Aryl'-B(OH)2 | [Aryl-Pd-Aryl']‡ | Diaryl-Pd(II) + Halide-B(OH)2 | ~36.8 (rate-determining in this model) |

| Reductive Elimination | Diaryl-Pd(II) | [Aryl-Aryl]‡ | Aryl-Aryl' + Pd(0) | ~17.7 |

Note: The activation energies presented are for a model system of bromobenzene and phenylboronic acid catalyzed by a palladium-zeolite catalyst and should be considered as illustrative. nih.gov The actual values for 2-Fluoro-6-hydroxy-4-methylphenylboronic acid will differ.

The substituents on 2-Fluoro-6-hydroxy-4-methylphenylboronic acid would modulate these energy barriers. The electron-withdrawing fluoro group could potentially slow down the oxidative addition of the palladium catalyst to this arylboronic acid if it were involved in that step (which it is not, as it is the organoboron component). However, its electronic influence is more relevant during the transmetalation and reductive elimination steps. The ortho-hydroxy group could facilitate the transmetalation step through coordination to the palladium and assisting in the transfer of the aryl group from boron to palladium. beilstein-journals.org Kinetic studies on Suzuki-Miyaura reactions involving various boronic acids have shown that the nature of the boronic acid significantly affects the reaction rate. nih.gov

Applications of 2 Fluoro 6 Hydroxy 4 Methylphenylboronic Acid As a Synthetic Building Block

Construction of Complex Organic Architectures

Synthesis of Substituted Biaryls and Polycyclic Systems

The primary application of phenylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.org While specific examples utilizing 2-Fluoro-6-hydroxy-4-methylphenylboronic acid are not extensively documented in publicly available literature, its structure is well-suited for such transformations. The boronic acid group can readily couple with a variety of aryl halides or triflates.

The presence of the ortho-fluoro and ortho-hydroxyl groups can influence the reactivity and selectivity of the coupling reaction. The electron-withdrawing nature of the fluorine atom can affect the electronic properties of the aryl ring, while the hydroxyl group can participate in directing the coupling or require protection depending on the reaction conditions. The synthesis of boron-doped polycyclic aromatic hydrocarbons (PAHs) often involves intramolecular cyclization of borane (B79455) precursors, a strategy where a precisely substituted boronic acid could serve as a key starting material. nih.govnih.gov

Table 1: Potential Suzuki-Miyaura Coupling Partners for Biaryl Synthesis

| Coupling Partner (Aryl Halide/Triflate) | Potential Product Type |

|---|---|

| Bromobenzene (B47551) | Substituted biphenyl |

| 4-Iodoanisole | Methoxy-substituted biphenyl |

| 2-Chloropyridine | Phenylpyridine derivative |

This table represents potential applications based on the known reactivity of phenylboronic acids.

Incorporation into Diverse Heterocyclic Frameworks

The functional groups on 2-Fluoro-6-hydroxy-4-methylphenylboronic acid facilitate its incorporation into a variety of heterocyclic systems. The hydroxyl group, in particular, can act as a nucleophile in cyclization reactions. For instance, it can be used in the synthesis of benzofurans, where an ortho-hydroxyphenylboronic acid can react with alkynes or other coupling partners to form the furan (B31954) ring. organic-chemistry.org

While direct examples are scarce, the general strategies for synthesizing boron-containing heterocycles often involve the condensation of boronic acids with bifunctional reagents. nih.gov The presence of the fluoro and methyl groups on the ring can be used to fine-tune the electronic and steric properties of the resulting heterocyclic compounds, which is crucial for applications in medicinal chemistry and materials science.

Precursor in Multistep Organic Synthesis Methodologies

In the context of multistep synthesis, 2-Fluoro-6-hydroxy-4-methylphenylboronic acid can serve as an early-stage precursor. Its functional handles allow for sequential modifications. For example, the boronic acid can be used for an initial Suzuki-Miyaura coupling, followed by reactions involving the hydroxyl group, such as etherification or esterification. The fluoro and methyl groups provide additional sites for potential late-stage functionalization or serve to modulate the properties of the final target molecule. The ability to perform sequential reactions is a cornerstone of building complex molecules for various applications, including pharmaceuticals and agrochemicals.

Design of Advanced Molecular Scaffolds for Chemical Research

The development of novel molecular scaffolds is critical for advancing chemical biology and drug discovery. The rigid phenyl ring of 2-Fluoro-6-hydroxy-4-methylphenylboronic acid, decorated with multiple functional groups, makes it an attractive starting point for creating such scaffolds. By reacting the boronic acid and hydroxyl groups, chemists can append different chemical moieties, leading to libraries of compounds with diverse three-dimensional shapes and functionalities. These scaffolds can then be screened for biological activity or used as platforms for the development of new catalysts or sensors.

Integration into Materials Science Precursors and Supramolecular Chemistry

The unique electronic and structural features of 2-Fluoro-6-hydroxy-4-methylphenylboronic acid suggest its utility in materials science. Boron-containing organic compounds are known to have interesting photophysical properties and have been investigated for use in organic light-emitting diodes (OLEDs). nih.gov The fluorine substitution can enhance properties such as thermal stability and electron-transporting capabilities.

In supramolecular chemistry, the hydroxyl and boronic acid groups can participate in hydrogen bonding and other non-covalent interactions, enabling the self-assembly of molecules into well-defined larger structures. nih.gov These assemblies can exhibit novel properties and have potential applications in areas such as sensing, catalysis, and drug delivery. The specific substitution pattern of this compound could lead to unique self-assembly motifs and functional supramolecular materials.

Theoretical and Computational Investigations of 2 Fluoro 6 Hydroxy 4 Methylphenylboronic Acid

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. libretexts.org Conversely, the LUMO is the innermost empty orbital, which acts as an electron acceptor, determining the molecule's electrophilic or acidic nature. youtube.comlibretexts.org

For 2-Fluoro-6-hydroxy-4-methylphenylboronic acid, the electronic structure is shaped by the competing electronic effects of its substituents. The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, increasing the electron density of the aromatic ring. In contrast, the fluorine (-F) and boronic acid (-B(OH)₂) groups are electron-withdrawing.

HOMO : The HOMO is expected to be localized primarily on the electron-rich phenyl ring, with significant contributions from the p-orbitals of the oxygen atom in the hydroxyl group. This distribution makes the ring, particularly the positions ortho and para to the hydroxyl group, susceptible to electrophilic attack.

LUMO : The LUMO is anticipated to be centered on the electron-deficient boron atom of the boronic acid group. The empty p-orbital of the sp²-hybridized boron atom makes this site the primary center for nucleophilic attack. wikipedia.org

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule can be more easily excited, implying higher reactivity.

Computational methods like Density Functional Theory (DFT) are used to calculate the energies and visualize the spatial distribution of these orbitals. tandfonline.com

| Parameter | Description | Predicted Significance for 2-Fluoro-6-hydroxy-4-methylphenylboronic acid |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates stronger electron-donating ability (nucleophilicity). Influenced by -OH and -CH₃ groups. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates stronger electron-accepting ability (electrophilicity). Centered on the boronic acid group. |

| Energy Gap (ΔE = ELUMO - EHOMO) | Energy difference between LUMO and HOMO | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations, particularly using DFT, allow for the determination of several global reactivity descriptors that quantify a molecule's stability and reactivity. mdpi.comresearchgate.net These descriptors are typically derived from the HOMO and LUMO energies based on Koopmans' theorem.

Ionization Potential (I) : The energy required to remove an electron. It is approximated by I ≈ -EHOMO .

Electron Affinity (A) : The energy released when an electron is added. It is approximated by A ≈ -ELUMO .

Electronegativity (χ) : The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2 .

Chemical Hardness (η) : A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2 . Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η ). It indicates the ease of electron cloud polarization.

Electrophilicity Index (ω) : A measure of the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = χ² / (2η) .

These descriptors provide a quantitative framework to understand the chemical behavior of 2-Fluoro-6-hydroxy-4-methylphenylboronic acid without simulating a specific reaction. researchgate.net For example, the electrophilicity index helps to classify the molecule's capacity to act as an electrophile in reactions.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | Measures the overall electron-attracting power of the molecule. |

| Chemical Hardness (η) | (I - A) / 2 | Indicates resistance to charge transfer. A higher value suggests greater stability. |

| Chemical Softness (S) | 1 / η | Indicates the molecule's polarizability and reactivity. Higher softness implies higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of the molecule. |

Conformational Analysis and Tautomeric Equilibria Studies

The three-dimensional structure of 2-Fluoro-6-hydroxy-4-methylphenylboronic acid is not rigid. Rotations around single bonds, such as the C-B bond and C-O bond, give rise to different conformers with varying energies. mdpi.com Conformational analysis using computational methods involves mapping the potential energy surface to identify the most stable (lowest energy) conformations. nih.gov For this molecule, key considerations include the relative orientation of the planar phenyl ring and the B(OH)₂ group, and the orientation of the hydroxyl protons. Intramolecular hydrogen bonding between the ortho-hydroxyl group and an oxygen atom of the boronic acid group can significantly stabilize certain conformers. researchgate.net

Phenylboronic acids can also exhibit tautomerism, particularly dehydration to form cyclic trimers known as boroxines. nih.govacs.org Furthermore, the presence of an ortho-hydroxyl group opens the possibility of a tautomeric equilibrium with a cyclic boronate ester (a benzoxaborole-type structure). Computational studies are essential to determine the relative stabilities of these tautomers and the energy barriers for their interconversion, which can be highly influenced by the solvent and electronic effects of other substituents.

Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state and in solution, molecules of 2-Fluoro-6-hydroxy-4-methylphenylboronic acid can interact with each other and with solvent molecules. The primary intermolecular force for this compound is hydrogen bonding. The molecule possesses three acidic protons (one on the phenolic -OH and two on the -B(OH)₂) that can act as hydrogen bond donors. The oxygen atoms and the fluorine atom can act as hydrogen bond acceptors.

Arylboronic acids commonly form hydrogen-bonded dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds between their boronic acid groups. wikipedia.orgresearchgate.net These dimers can then be further assembled into more extended chains or sheets. researchgate.net Computational studies can model these interactions to predict the geometry and strength of the hydrogen bonds, which dictate the crystal packing and physical properties of the compound in the solid state. The presence of the ortho-hydroxyl group also allows for the possibility of intramolecular hydrogen bonding, which competes with intermolecular interactions. researchgate.net

Molecular Dynamics Simulations to Model Solvent Effects on Reactivity

While quantum chemical calculations often model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior in an explicit solvent environment. nih.govrsc.org MD simulations track the motions and interactions of the solute and surrounding solvent molecules over time, offering insights into how the solvent influences molecular properties. frontiersin.org

For 2-Fluoro-6-hydroxy-4-methylphenylboronic acid, MD simulations can be used to:

Investigate the stability of different conformers in a specific solvent.

Model the structure of the solvent shell around the molecule.

Study the dynamics of the hydrogen bonding network between the solute and solvent, and between solute molecules. rsc.org

Assess how solvent molecules affect the accessibility of the reactive sites (e.g., the boronic acid group) for other reactants.

Advanced Spectroscopic and Structural Characterization in Research of 2 Fluoro 6 Hydroxy 4 Methylphenylboronic Acid

High-Resolution X-ray Crystallography of Derivatives and Co-crystals

High-resolution single-crystal X-ray diffraction (SXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-Fluoro-6-hydroxy-4-methylphenylboronic acid, this method can elucidate the exact bond lengths, bond angles, and torsion angles, providing an unambiguous structural model.

Boronic acids are particularly notable for their ability to form predictable and robust hydrogen-bonding networks, often leading to the formation of dimers or more complex supramolecular assemblies. diva-portal.orgmdpi.com The boronic acid moiety, -B(OH)₂, can act as both a hydrogen bond donor and acceptor, facilitating the formation of strong O-H···O interactions. mdpi.com In the solid state, arylboronic acids frequently form dimeric structures through a pair of hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov

The study of co-crystals, where the target molecule is crystallized with a complementary co-former molecule, is a powerful extension of this technique. diva-portal.org By selecting co-formers with specific functional groups (e.g., pyridines, amides), it is possible to engineer new solid-state forms with tailored properties. X-ray diffraction analysis of such co-crystals would provide invaluable information on the specific intermolecular synthons formed between the boronic acid and the co-former, offering insights into molecular recognition phenomena. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Mechanistic and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the structure and dynamics of molecules in solution. For 2-Fluoro-6-hydroxy-4-methylphenylboronic acid, advanced NMR methods offer detailed insights beyond simple structure confirmation.

Multidimensional NMR for Complex Structure Elucidation

While one-dimensional (1D) ¹H and ¹³C NMR provide primary structural information, multidimensional NMR techniques are essential for unambiguous assignment of all signals and for elucidating complex connectivity and spatial relationships.

Correlation Spectroscopy (COSY): This experiment would reveal the ¹H-¹H spin-spin coupling network within the molecule, confirming the connectivity of protons on the aromatic ring and their relationship to the methyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of the carbon signals of the phenyl ring and the methyl group based on their attached protons. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. researchgate.net For 2-Fluoro-6-hydroxy-4-methylphenylboronic acid, HMBC could establish connectivity between the aromatic protons and the carbon atoms bonded to the fluorine, hydroxyl, and boronic acid groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing information about the molecule's conformation and the spatial arrangement of its substituents. biophysics.org

These techniques, used in concert, provide a comprehensive and detailed map of the molecular structure in solution. researchgate.net

Fluorine-19 (¹⁹F) NMR for Probing Electronic Environments and Interactions

The presence of a fluorine atom makes ¹⁹F NMR an exceptionally powerful tool for studying 2-Fluoro-6-hydroxy-4-methylphenylboronic acid. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive NMR probe. wikipedia.orgnih.govhuji.ac.il

A key advantage of ¹⁹F NMR is its wide chemical shift range, which is much larger than that for ¹H NMR. biophysics.orgnih.govthermofisher.com This large dispersion means that the ¹⁹F chemical shift is extremely sensitive to subtle changes in the local electronic environment. biophysics.orgalfa-chemistry.com Consequently, any interaction that perturbs the electron density around the fluorine atom—such as solvent effects, pH changes, or binding to another molecule—will result in a measurable change in its chemical shift. nih.gov

This sensitivity makes ¹⁹F NMR ideal for studying:

Binding Interactions: The formation of complexes, such as the reaction of the boronic acid group with diols to form boronate esters, can be monitored by observing the change in the ¹⁹F chemical shift. manchester.ac.uk

Environmental Probing: The ¹⁹F chemical shift can act as a reporter on the local microenvironment, providing information on hydrophobicity, polarity, and the formation of intermolecular hydrogen bonds.

Mechanistic Studies: Changes in the ¹⁹F signal can be used to follow the course of a reaction, providing insights into reaction kinetics and mechanisms.

Interactive Table: Typical ¹⁹F NMR Chemical Shift Ranges for Organofluorine Compounds (Referenced to CFCl₃)

| Compound Type | Chemical Shift Range (ppm) |

| -CF₃ | +40 to +80 |

| -CF₂- | +80 to +140 |

| Ar-F | +80 to +170 |

| F-C=O | -70 to -20 |

| -CF- | +140 to +250 |

Note: These values are approximate and can vary based on the specific molecular structure, solvent, and temperature. alfa-chemistry.com

Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the vibrational modes of a molecule. These techniques are particularly adept at characterizing functional groups and studying intermolecular interactions like hydrogen bonding. researchgate.netnih.govsurfacesciencewestern.com

For 2-Fluoro-6-hydroxy-4-methylphenylboronic acid, both the boronic acid [-B(OH)₂] and hydroxyl [-OH] groups are strong participants in hydrogen bonding. The formation of hydrogen bonds leads to characteristic changes in the vibrational spectra:

O-H Stretching: The O-H stretching frequency is highly sensitive to hydrogen bonding. In a non-hydrogen-bonded (free) hydroxyl group, the O-H stretch appears as a sharp band at higher wavenumbers (typically ~3600 cm⁻¹). When involved in a hydrogen bond, this bond weakens, causing the stretching frequency to shift to lower wavenumbers (a "red shift") and the band to become significantly broader. nasa.gov The magnitude of this shift correlates with the strength of the hydrogen bond. smu.edu

B-O Stretching: Vibrations associated with the boronic acid group, such as the B-O stretching and O-B-O bending modes, are also diagnostic. These typically appear in the 1400-1300 cm⁻¹ and fingerprint regions of the IR spectrum. acs.orgresearchgate.net Changes in these bands can indicate the formation of boronate esters or the dehydration of the boronic acid to form a boroxine (B1236090) anhydride. researchgate.net

By comparing the spectra of the compound in different states (e.g., solid vs. solution in a non-polar solvent), one can deduce the extent and nature of both intramolecular and intermolecular hydrogen bonding. cdnsciencepub.com FT-Raman spectroscopy complements FT-IR, as it is often more sensitive to vibrations of the non-polar aromatic backbone.

Interactive Table: General Correlation of O-H Stretching Frequency with Hydrogen Bond Strength

| Hydrogen Bond Status | O-H Stretching Frequency (cm⁻¹) | Band Shape |

| Free (non-H-bonded) | ~3590–3650 | Sharp |

| Weakly H-bonded | ~3400–3550 | Broader |

| Moderately H-bonded | ~3200–3400 | Broad |

| Strongly H-bonded | < 3200 | Very Broad |

Note: These are general ranges and can be influenced by the specific molecular system. nasa.gov

Mass Spectrometry for Reaction Monitoring and Complex Product Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. For 2-Fluoro-6-hydroxy-4-methylphenylboronic acid (C₆H₆BFO₃), high-resolution mass spectrometry (HRMS) can confirm its identity by providing an exact mass measurement that matches the theoretical value (calculated monoisotopic mass: 156.0394 Da). nih.gov

Beyond simple identification, MS is crucial for:

Reaction Monitoring: In synthetic applications, such as Suzuki-Miyaura cross-coupling reactions where boronic acids are key reagents, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the reaction progress in real-time. rsc.orgrsc.org This involves tracking the consumption of the boronic acid starting material and the formation of the desired product.

Product Characterization: MS is used to identify the products of reactions involving 2-Fluoro-6-hydroxy-4-methylphenylboronic acid. The molecular ion peak confirms the mass of the product, and fragmentation patterns (observed in MS/MS experiments) can help elucidate its structure.

Impurity Analysis: The high sensitivity of MS allows for the detection and identification of trace-level impurities or byproducts, which is critical for ensuring the purity of the compound. Methods have been developed for the trace-level quantification of boronic acids, often involving derivatization to improve ionization and chromatographic behavior. acs.org

A known challenge in the mass spectrometry of boronic acids is their tendency to undergo dehydration in the gas phase to form cyclic anhydrides (boroxines) or to form adducts with solvents. rsc.orgresearchgate.net Developing optimized analytical conditions, such as using appropriate solvents and ionization techniques (e.g., electrospray ionization - ESI), is essential to minimize these effects and obtain clear molecular ion data. rsc.orgresearchgate.net Boronate affinity materials have also been developed that are highly compatible with mass spectrometry-based analyses. acs.orgnih.gov

Derivatization and Selective Functionalization Strategies for 2 Fluoro 6 Hydroxy 4 Methylphenylboronic Acid

Selective Modification of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group in 2-fluoro-6-hydroxy-4-methylphenylboronic acid is a prime site for modification to introduce diverse functionalities or to protect it during subsequent reactions. Etherification and esterification are the most common strategies employed for this purpose.

Etherification: The Williamson ether synthesis is a widely applicable method for converting the phenolic hydroxyl group into an ether. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. Given the acidity of the phenolic proton, a variety of bases can be employed, ranging from alkali metal hydroxides to stronger bases like sodium hydride for complete deprotonation. youtube.com The choice of the alkylating agent is crucial and is typically a primary alkyl halide to ensure an efficient SN2 reaction. masterorganicchemistry.com

| Reactants | Reagents | Product | Reaction Conditions |

| 2-Fluoro-6-hydroxy-4-methylphenylboronic acid, Alkyl Halide (R-X) | Base (e.g., K2CO3, NaH) | 2-Fluoro-6-alkoxy-4-methylphenylboronic acid | Polar aprotic solvent (e.g., DMF, Acetone), Room Temperature to elevated temperatures |

Esterification: The hydroxyl group can also be readily converted into an ester linkage. The Steglich esterification is a mild and effective method, particularly suitable for substrates that may be sensitive to harsher conditions. wikipedia.orgorganic-chemistry.org This reaction utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the condensation of a carboxylic acid with the alcohol. nih.gov The mild, often room-temperature, conditions of the Steglich esterification are advantageous in preserving the boronic acid moiety. wikipedia.org

| Reactants | Reagents | Product | Reaction Conditions |

| 2-Fluoro-6-hydroxy-4-methylphenylboronic acid, Carboxylic Acid (R-COOH) | DCC, DMAP (catalytic) | 2-Fluoro-6-acyloxy-4-methylphenylboronic acid | Aprotic solvent (e.g., CH2Cl2, THF), Room Temperature |

Regioselective Functionalization of the Aromatic Ring

The substitution pattern of the aromatic ring in 2-fluoro-6-hydroxy-4-methylphenylboronic acid—containing activating hydroxyl and methyl groups and a deactivating but ortho-, para-directing fluoro group—presents a nuanced landscape for regioselective functionalization. The outcome of electrophilic aromatic substitution reactions is governed by the cumulative directing effects of these substituents.

The hydroxyl group is a powerful activating group and directs electrophiles to the ortho and para positions. The methyl group is also activating and ortho-, para-directing. The fluorine atom is deactivating due to its inductive effect but directs ortho and para due to resonance effects. In this specific molecule, the positions ortho to the hydroxyl group are occupied by the fluorine and the boronic acid. The position para to the hydroxyl is occupied by the methyl group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the methyl group and meta to the hydroxyl group.

Directed Ortho-Metalation (DoM): A more precise method for achieving regioselectivity is Directed Ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. baranlab.org The hydroxyl group, after protection, can serve as an effective DMG. For instance, conversion of the hydroxyl to a methoxymethyl (MOM) ether or a similar protecting group would direct lithiation to the C5 position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a new substituent with high regiocontrol.

| Protected Substrate | Reagents | Intermediate | Electrophile (E+) | Product |

| 2-Fluoro-6-(OMOM)-4-methylphenylboronic acid | n-BuLi or s-BuLi, TMEDA | 5-Lithio-2-fluoro-6-(OMOM)-4-methylphenylboronic acid | e.g., I2, CO2, RCHO | 5-E-2-Fluoro-6-(OMOM)-4-methylphenylboronic acid |

Orthogonal Protection and Deprotection Strategies for the Boronic Acid Moiety

In multi-step syntheses, it is often necessary to protect the boronic acid group to prevent undesired reactions. Orthogonal protection strategies allow for the selective removal of one protecting group in the presence of others, providing a powerful tool for complex molecule synthesis. nih.gov

Pinacol (B44631) Esters: Boronic acids are commonly protected as their pinacol esters. These are relatively stable to a wide range of reaction conditions, including chromatography, yet can be readily cleaved when desired. core.ac.uk The formation of the pinacol ester is typically achieved by reacting the boronic acid with pinacol, often with azeotropic removal of water. Deprotection can be achieved under acidic or basic conditions, or through transesterification. rsc.orgnih.gov

MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates offer an alternative and highly robust protecting group for boronic acids. MIDA boronates are exceptionally stable to a broad range of anhydrous reaction conditions, including Suzuki-Miyaura cross-coupling, but can be easily deprotected under mild aqueous basic conditions. illinois.edunih.gov This stability allows for the iterative cross-coupling of MIDA-protected haloboronic acids, a powerful strategy for the controlled assembly of complex molecules.

| Protecting Group | Protection Conditions | Deprotection Conditions | Key Features |

| Pinacol | Pinacol, Dean-Stark trap | Acidic or basic hydrolysis, transesterification with phenylboronic acid | Good stability, compatible with many reactions |

| MIDA | MIDA, Dean-Stark trap | Mild aqueous base (e.g., NaHCO3, NaOH) | High stability to anhydrous conditions, enables iterative cross-coupling |

Late-Stage Functionalization Approaches for Complex Derivatives

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves introducing functional groups into complex molecules at a late step in the synthetic sequence. This approach allows for the rapid generation of analogs for structure-activity relationship studies.

Suzuki-Miyaura Cross-Coupling: With the boronic acid moiety already in place, 2-fluoro-6-hydroxy-4-methylphenylboronic acid is an ideal candidate for late-stage Suzuki-Miyaura cross-coupling reactions. borates.today After suitable protection of the hydroxyl group, the boronic acid can be coupled with a wide array of aryl, heteroaryl, or vinyl halides or triflates to construct new carbon-carbon bonds. The choice of palladium catalyst and ligands is critical for achieving high yields, especially with sterically hindered or electronically challenging coupling partners.

Photoredox Catalysis: In recent years, visible-light photoredox catalysis has emerged as a mild and versatile tool for late-stage functionalization. charnwooddiscovery.com Arylboronic acids can participate in a variety of photoredox-catalyzed transformations, including C-H functionalization, amination, and trifluoromethylation. rsc.org These methods often proceed under mild conditions and exhibit high functional group tolerance, making them well-suited for the late-stage modification of complex derivatives of 2-fluoro-6-hydroxy-4-methylphenylboronic acid.

| LSF Strategy | Coupling Partner/Reagent | Catalyst/Conditions | Transformation |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide or Triflate | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | C-C bond formation |

| Photoredox Catalysis | Various radical precursors | Photocatalyst (e.g., Ru(bpy)32+, Ir complexes), Visible light | C-H functionalization, C-N bond formation, etc. |

Future Research Directions and Emerging Opportunities in 2 Fluoro 6 Hydroxy 4 Methylphenylboronic Acid Chemistry

Exploration of Unconventional Reactivity Modes and Catalysis

The electron-withdrawing nature of the fluorine atom and the coordinating ability of the adjacent hydroxyl group in 2-fluoro-6-hydroxy-4-methylphenylboronic acid could be harnessed to explore novel catalytic cycles and reactivity. While arylboronic acids are staples in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the specific substitution pattern of this molecule invites investigation into less conventional transformations.

Research could focus on:

Ortho-substituent Directed Catalysis: The proximal fluoro and hydroxyl groups may act as directing groups in transition-metal-catalyzed C-H functionalization reactions, enabling regioselective modification of the aromatic ring or other molecules.

Nickel-Catalyzed Reactions: Recent advancements have highlighted nickel's ability to catalyze unique transformations of arylboronic acids, such as carbonylative cyclization and single-electron transfer (SET) processes. acs.org Investigating the behavior of 2-fluoro-6-hydroxy-4-methylphenylboronic acid in such nickel-catalyzed systems could lead to the synthesis of novel heterocyclic compounds. acs.org The interplay between the substituents could influence the stability and reactivity of key organonickel intermediates.

Frustrated Lewis Pair (FLP) Chemistry: The steric and electronic environment created by the ortho-substituents might allow this molecule to act as a component in FLP chemistry for small molecule activation, such as CO2 or H2.

A comparative table of potential catalytic applications is presented below.

| Catalytic Approach | Potential Role of 2-Fluoro-6-hydroxy-4-methylphenylboronic acid | Expected Outcome |

| Directed C-H Functionalization | The ortho-hydroxyl group acts as a directing group for a transition metal catalyst (e.g., Pd, Rh, Ru). | Regioselective synthesis of complex, multi-substituted aromatic compounds. |

| Nickel-Catalyzed Carbonylation | Serves as the aryl source in a radical cyclization/carbonylation cascade. acs.org | Formation of complex lactams or other carbonyl-containing heterocycles. acs.org |

| Asymmetric Catalysis | As a precursor to chiral ligands where the boronic acid is modified or participates in binding. | Enantioselective synthesis of valuable chemical entities. |

Development of Catalyst-Free or More Sustainable Transformations

The push towards green chemistry necessitates the development of reactions that minimize or eliminate the use of transition metal catalysts. The inherent reactivity of the boronic acid moiety, modulated by its unique substituents, could be exploited for catalyst-free transformations.

Future research opportunities include:

Condensation Reactions: Investigating its participation in catalyst-free condensation reactions (e.g., Petasis or Mannich-type reactions) where the boronic acid's Lewis acidity is enhanced by the ortho-fluoro group.